molecular formula C11H13BrINO B8015536 2-Bromo-N-butyl-5-iodobenzamide

2-Bromo-N-butyl-5-iodobenzamide

Cat. No.: B8015536
M. Wt: 382.04 g/mol
InChI Key: BPXPGSKKDZATKP-UHFFFAOYSA-N
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Description

2-Bromo-N-butyl-5-iodobenzamide is an organic compound with the molecular formula C11H13BrINO It is characterized by the presence of bromine and iodine atoms attached to a benzamide core, making it a halogenated benzamide derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-butyl-5-iodobenzamide typically involves the halogenation of a benzamide precursor. One common method includes the bromination and iodination of N-butylbenzamide. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-butyl-5-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-N-butyl-5-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of halogenated benzamides’ biological activity and their interactions with biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-butyl-5-iodobenzamide involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity and function. The compound may also participate in redox reactions, altering the oxidative state of its targets.

Comparison with Similar Compounds

    2-Bromo-N-butylbenzamide: Lacks the iodine atom, making it less reactive in certain halogenation reactions.

    5-Iodo-N-butylbenzamide: Lacks the bromine atom, which may affect its chemical reactivity and biological activity.

    2-Bromo-5-iodobenzamide: Lacks the butyl group, influencing its solubility and interaction with biological targets.

Uniqueness: 2-Bromo-N-butyl-5-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which can participate in diverse chemical reactions and interactions. The butyl group also enhances its solubility and potential biological activity, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-bromo-N-butyl-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrINO/c1-2-3-6-14-11(15)9-7-8(13)4-5-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXPGSKKDZATKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=CC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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